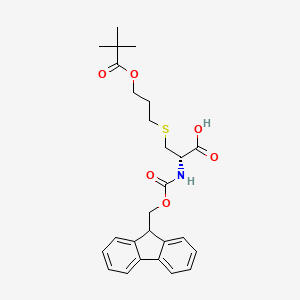

Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH

描述

Structure

3D Structure

属性

分子式 |

C26H31NO6S |

|---|---|

分子量 |

485.6 g/mol |

IUPAC 名称 |

(2S)-3-[3-(2,2-dimethylpropanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C26H31NO6S/c1-26(2,3)24(30)32-13-8-14-34-16-22(23(28)29)27-25(31)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,28,29)/t22-/m1/s1 |

InChI 键 |

ASVLBLBXKFSZON-JOCHJYFZSA-N |

手性 SMILES |

CC(C)(C)C(=O)OCCCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

规范 SMILES |

CC(C)(C)C(=O)OCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

产品来源 |

United States |

Synthetic Methodologies for Fmoc D Cys Tert Butoxycarnylpropyl Oh and Its Precursors

Strategies for D-Cysteine Side-Chain Functionalization

The unique reactivity of the thiol group (-SH) on the cysteine side chain allows for targeted functionalization. The introduction of the tert-butoxycarbonylpropyl group is achieved through a regioselective S-alkylation reaction.

The primary strategy for attaching the tert-butoxycarbonylpropyl group to the D-cysteine side chain is through a nucleophilic substitution reaction (SN2). In this process, the sulfur atom of the cysteine thiol acts as a potent nucleophile.

The key steps involve:

Deprotonation of the Thiol: The thiol group of D-cysteine must first be deprotonated to form a more nucleophilic thiolate anion (-S⁻). This is typically achieved using a suitable base in an appropriate solvent.

Nucleophilic Attack: The resulting thiolate attacks an electrophilic alkyl halide, such as tert-butyl 4-bromobutanoate. The nucleophilic sulfur displaces the bromide leaving group, forming a stable carbon-sulfur bond and yielding D-Cys(tert-butoxycarbonylpropyl)-OH.

The regioselectivity of this reaction is high, as the thiol group is significantly more nucleophilic than the amino or carboxyl groups under the selected reaction conditions, ensuring the alkyl group is installed exclusively on the sulfur atom.

| Parameter | Condition A | Condition B | Condition C | Rationale |

|---|---|---|---|---|

| Base | Sodium Hydroxide (NaOH) | Ammonia (B1221849) (NH₃) | Triethylamine (TEA) | A strong base like NaOH ensures complete deprotonation of the thiol. Weaker bases like ammonia or TEA can also be effective while minimizing potential side reactions. |

| Solvent | Water/Ethanol | Liquid Ammonia | Dimethylformamide (DMF) | Aqueous or polar protic solvents are suitable for dissolving the cysteine salt. Aprotic polar solvents like DMF can also be used, particularly with organic bases. |

| Temperature | 0 - 25 °C | -33 °C | 25 °C (Room Temp) | The reaction is typically run at or below room temperature to control the reaction rate and prevent side reactions. |

| Outcome | High yield of S-alkylated product | Effective for specific substrates | Good control and solubility | All conditions aim for high regioselectivity and yield, with the choice depending on the specific reactivity of the alkylating agent and substrate solubility. |

The primary precursor for the side-chain installation is the alkylating agent, tert-butyl 4-bromobutanoate. This compound can be synthesized through several routes:

Fisher Esterification: Reacting 4-bromobutanoic acid with tert-butanol (B103910) under acidic catalysis. This method can be limited by the steric hindrance of tert-butanol.

Reaction with Isobutylene: A more common and efficient method involves the acid-catalyzed addition of 4-bromobutanoic acid to isobutylene.

The starting material, D-cysteine, is commercially available but can also be synthesized through various stereoselective routes if required.

Purification of these precursors is critical for the success of subsequent steps. Common purification techniques include:

Distillation: For volatile liquid precursors like tert-butyl 4-bromobutanoate.

Recrystallization: A standard method for purifying solid starting materials and intermediates, such as D-cysteine or protected amino acids. ajpamc.com This involves dissolving the compound in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out.

Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from unreacted starting materials and byproducts based on polarity. For amino acid derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for achieving high purity. ajpamc.com

Fmoc Protection Strategies for Amino Acids

After successful functionalization of the cysteine side chain, the α-amino group must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is stable under the conditions required for peptide bond formation but can be readily removed with a mild base, making it ideal for solid-phase peptide synthesis (SPPS).

The standard method for introducing the Fmoc group is the Schotten-Baumann reaction. This involves reacting the S-alkylated D-cysteine [D-Cys(tert-butoxycarbonylpropyl)-OH] with an Fmoc-donating reagent in the presence of a base.

| Parameter | Protocol 1 | Protocol 2 | Optimization Goal |

|---|---|---|---|

| Fmoc Reagent | Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) | Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) | Fmoc-OSu is more stable and less prone to side reactions than the more reactive Fmoc-Cl. |

| Base | Sodium Bicarbonate (NaHCO₃) | Sodium Carbonate (Na₂CO₃) | Maintains an optimal pH (around 8.5-9.5) to ensure the amino group is deprotonated and nucleophilic without promoting hydrolysis of the Fmoc reagent. |

| Solvent System | Dioxane/Water (1:1) | Acetone/Water (1:1) | A mixed aqueous-organic solvent system is required to dissolve both the polar amino acid and the nonpolar Fmoc reagent. |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | The reaction is initiated at a low temperature to control the initial exothermic reaction and then allowed to warm to ensure completion. |

| Purification | Acidification and Extraction | Crystallization | The final product is typically isolated by acidifying the reaction mixture to precipitate the Fmoc-amino acid, which is then purified by extraction and/or recrystallization. |

The synthesis of cysteine-containing peptides is often complicated by side reactions. nih.govresearchgate.net Careful selection of protecting groups and reaction conditions is essential. sigmaaldrich.com

| Side Reaction | Description | Mitigation Strategy |

|---|---|---|

| Racemization | Loss of stereochemical integrity at the α-carbon, particularly during peptide coupling activation. Cysteine derivatives are highly susceptible. sigmaaldrich.comcsic.es | Use of coupling reagents that minimize racemization, such as carbodiimides (e.g., DIPCDI) in combination with additives like HOBt or OxymaPure under acidic/neutral conditions. sigmaaldrich.com Avoid pre-activation and strong bases. sigmaaldrich.com |

| β-elimination | Under basic conditions (e.g., piperidine (B6355638) treatment for Fmoc removal), the Cα-proton can be abstracted, leading to the formation of a dehydroalanine (B155165) intermediate. This is especially problematic for C-terminal cysteine. csic.esiris-biotech.de | The S-alkylation provides some stability compared to S-trityl groups. Using milder bases or shorter deprotection times can help. The use of 30% 4-methylpiperidine (B120128) in 0.5 M OxymaPure-DMF has been shown to minimize this side reaction. csic.es |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide, cleaving it from the solid support. Most common after the second amino acid is coupled. iris-biotech.de | Use of sterically hindered resins or coupling the first two amino acids as a pre-formed dipeptide building block. iris-biotech.de |

| S-Alkylation (during cleavage) | Unexpected alkylation of unprotected cysteine thiols by carbocations generated from other protecting groups or the resin linker during final acid cleavage. nih.govresearchgate.net | The permanent S-alkylation with the tert-butoxycarbonylpropyl group inherently prevents this. However, for other syntheses, using a cocktail of scavengers (e.g., triisopropylsilane, ethanedithiol) is crucial. sigmaaldrich.com |

The tert-butoxycarbonyl group on the side chain is acid-labile and orthogonal to the base-labile Fmoc group, allowing for selective deprotection during peptide synthesis.

Green Chemistry Principles in the Synthesis of Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH

Applying green chemistry principles to amino acid synthesis can significantly reduce environmental impact and improve safety. peptide.com

Use of Greener Solvents: Traditional solvents like DMF, NMP, and dichloromethane (B109758) are effective but pose significant health and environmental risks. Research has identified greener alternatives for SPPS and related syntheses.

| Solvent | Classification | Application Notes |

|---|---|---|

| Dimethylformamide (DMF) | Hazardous (Reprotoxic) | Traditional solvent of choice due to excellent solvating properties for both reagents and peptide chains. |

| N-Methyl-2-pyrrolidone (NMP) | Hazardous (Reprotoxic) | Similar to DMF, often used as a substitute. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Derived from renewable resources, less toxic. Can be a suitable replacement for chlorinated solvents and THF. |

| Propylene Carbonate | Greener Alternative | A biodegradable, low-toxicity solvent shown to be effective in both solution- and solid-phase peptide synthesis. |

| Water | Greenest Solvent | Ideal for sustainability, but its use is limited by the poor solubility of many protected amino acids and reagents. Enzymatic methods often operate in aqueous media. mdpi.com |

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Strategies like "in situ Fmoc removal" combine the coupling and deprotection steps, which can reduce the number of washing steps and save up to 75% of the solvent used. peptide.com

Catalysis: The use of enzymatic catalysts in place of stoichiometric reagents represents a key green chemistry approach. rsc.org For instance, enzymes could potentially be used in the synthesis of precursors or for specific transformations under mild, aqueous conditions, thereby avoiding harsh chemicals and protecting groups. mdpi.com

By integrating these principles, the synthesis of Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH can be made more efficient, safer, and more sustainable.

Integration of Fmoc D Cys Tert Butoxycarnylpropyl Oh in Solid Phase Peptide Synthesis Spps

Optimization of Coupling Conditions for Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH

The successful incorporation of any amino acid derivative during SPPS hinges on the efficiency of the amide bond formation and the preservation of the stereochemical integrity of the chiral center. Cysteine derivatives are particularly susceptible to side reactions, necessitating specific optimization.

The activation of the carboxyl group of the incoming Fmoc-amino acid is a critical step that initiates nucleophilic attack by the free N-terminal amine of the growing peptide chain. For sensitive residues like cysteine, the choice of activating agent is crucial to minimize side reactions. The most common classes of reagents are carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimide-based methods, such as using N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic additive like OxymaPure (ethyl cyanoglyoxylate-2-oxime) or 1-hydroxybenzotriazole (B26582) (HOBt), are generally preferred for cysteine derivatives. These additives act as activated ester intermediates, which reduces the risk of racemization and other side reactions.

Aminium/uronium reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient but require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). However, the basic conditions they create can significantly increase the rate of racemization for cysteine residues. johnshopkins.edu Therefore, their use requires careful control of base equivalents and reaction times.

| Activating Reagent/System | Advantages | Disadvantages | Typical Application |

|---|---|---|---|

| DIC / OxymaPure | Low racemization risk | Slightly slower reaction kinetics than phosphonium/aminium salts | Recommended for coupling all cysteine derivatives |

| HATU / DIPEA | Very fast and efficient coupling | High risk of racemization with cysteine residues johnshopkins.edu | Difficult couplings, but use with caution for Cys |

| PyBOP / DIPEA | High coupling efficiency | Can promote racemization; formation of toxic byproducts | General-purpose coupling, less favored for Cys |

One of the most significant challenges during the incorporation of cysteine is the preservation of its stereochemistry. Cysteine residues are highly susceptible to racemization (the conversion of the D-isomer to a mixture of D- and L-isomers) during the carboxyl activation step. johnshopkins.edu This process is primarily base-catalyzed and proceeds through the formation of a 5(4H)-oxazolone intermediate.

Studies have shown that the extent of racemization is dependent on several factors:

The choice of activating agent and base: As mentioned, base-mediated methods using reagents like HBTU/DIPEA are known to cause significant racemization. The use of weaker bases like 2,4,6-collidine can suppress this side reaction compared to DIPEA or N-methylmorpholine (NMM). johnshopkins.edu

The nature of the side-chain protecting group: Bulky side-chain protecting groups can sometimes sterically hinder the formation of the oxazolone, though this effect varies.

Reaction conditions: Extended pre-activation times and elevated temperatures (e.g., in microwave-assisted synthesis) can exacerbate racemization.

To ensure the stereochemical integrity of this compound during peptide elongation, it is recommended to use coupling conditions known to minimize racemization, such as DIC/OxymaPure, and to avoid excessive use of base and prolonged reaction times.

| Coupling Conditions for Fmoc-Cys(Trt)-OH* | Base Used | Observed Racemization (% D-epimer) |

|---|---|---|

| DIPCDI / OxymaPure | None | ~0.7% |

| HBTU | N-methylmorpholine (NMM) | ~50% johnshopkins.edu |

| HBTU | 2,4,6-Collidine | Significantly suppressed johnshopkins.edu |

*Data based on studies of similar Fmoc-Cys derivatives as a proxy.

Deprotection Strategies for this compound in SPPS

The orthogonal nature of the Fmoc/tBu synthesis strategy relies on the differential stability of protecting groups. nih.gov The Nα-Fmoc group is base-labile, while side-chain protecting groups are typically acid-labile.

The removal of the temporary Nα-Fmoc protecting group is performed iteratively at the beginning of each coupling cycle. The standard condition for this deprotection is treatment with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net The mechanism involves a base-catalyzed β-elimination, which abstracts the acidic proton on the fluorenyl ring system, leading to the collapse of the carbamate (B1207046) and the release of dibenzofulvene (DBF) and carbon dioxide. peptide.com The piperidine serves a dual role by not only initiating the cleavage but also acting as a scavenger for the electrophilic DBF byproduct, preventing it from reacting with the newly liberated N-terminal amine. researchgate.netpeptide.com

For C-terminal cysteine residues, prolonged exposure to piperidine can lead to side reactions, including racemization and β-elimination of the thiol group to form dehydroalanine (B155165), which can subsequently react with piperidine to form an N-piperidinyl-Ala adduct. csic.es To mitigate these side reactions, the use of alternative, less nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in lower concentrations (e.g., 2% DBU with 2% piperidine as a scavenger) can be employed, offering much faster deprotection times. peptide.com

The "tert-butoxycarnylpropyl" group, based on its name, contains a tert-butoxycarbonyl (Boc) moiety, which is highly sensitive to strong acids. This places it in the category of acid-labile protecting groups, similar to the widely used trityl (Trt) and tert-butyl (tBu) groups. nih.govrsc.org Such a group would be stable to the basic conditions of Fmoc removal but would be cleaved during the final step of peptide release from the resin.

Final cleavage and global deprotection are typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com During this process, the acid cleaves the peptide from the resin support and removes all acid-labile side-chain protecting groups simultaneously. The cleavage of a tert-butyl-based group like the one presumed here generates a stable tert-butyl cation. This and other cationic species generated from the resin linker can react with nucleophilic amino acid side chains (Trp, Met, Cys, Tyr). sigmaaldrich.com

To prevent these side reactions, scavengers are added to the TFA cleavage cocktail to trap the reactive cations. sigmaaldrich.com For cysteine-containing peptides, a common and effective cocktail is Reagent K or a variation thereof. Triisopropylsilane (TIS) is a particularly effective scavenger for the trityl cation and would be expected to be effective for the tert-butyl cation as well.

| Cleavage Cocktail | Composition | Primary Use / Scavengers | |

|---|---|---|---|

| TFA / TIS / H₂O | 95% / 2.5% / 2.5% | General purpose; TIS scavenges carbocations. sigmaaldrich.com | |

| TFA / TIS / EDT / H₂O | 94% / 1% / 2.5% / 2.5% | For peptides with multiple Cys residues; EDT (ethanedithiol) is a soft nucleophile that protects thiols. | |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | 82.5% / 5% / 5% / 5% / 2.5% | A robust, universal cocktail for complex peptides with multiple sensitive residues. sigmaaldrich.com |

Segment Condensation and Ligation Strategies Utilizing this compound

For the synthesis of very long peptides and small proteins (>50 amino acids), convergent strategies are often employed where smaller, protected peptide fragments are synthesized separately and then joined together. rsc.org Cysteine residues are central to the most powerful of these techniques.

A fully protected peptide fragment ending with a C-terminal this compound can be synthesized via SPPS on a hyper-acid-labile resin, such as 2-chlorotrityl chloride resin. Cleavage from this resin using dilute acid (e.g., 1-2% TFA in DCM) leaves the side-chain protecting groups, including the tert-butoxycarnylpropyl group, intact. This protected fragment can then be coupled to another fragment in solution, a process known as segment condensation.

The most prominent ligation method is Native Chemical Ligation (NCL) . nih.gov This technique allows for the chemoselective joining of two unprotected peptide fragments. One fragment requires a C-terminal thioester, while the other requires an N-terminal cysteine residue. bachem.com A peptide synthesized using this compound is an ideal precursor for the N-terminal cysteine fragment. After synthesis, cleavage, and purification, the peptide is obtained with a free thiol (from the deprotected side chain) and a free N-terminal amine (from the deprotected D-Cys). This fragment can then react with a peptide thioester in aqueous solution at neutral pH. The reaction proceeds via a transthioesterification followed by a spontaneous intramolecular S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site. ethz.ch The use of a D-Cys residue at the ligation site results in a D-amino acid at that position in the final product, which can be useful for creating peptides with altered structures or improved stability.

Advanced Derivatization and Functionalization Strategies of Fmoc D Cys Tert Butoxycarnylpropyl Oh and Its Peptide Conjugates

Proximity-Induced Reactivity Studies with Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH Derived Peptides:Research on proximity-induced reactivity focuses on the unique reactivity of the cysteine thiol or other specifically introduced reactive groups, not on an alkyl-carboxy-protected side chain like the one present in this compound.

Due to the absence of specific research data on this compound for these applications, the generation of a thorough and scientifically accurate article adhering to the requested outline is not feasible. The content would require speculation beyond published findings, which would not meet the required standards of scientific accuracy.

Structural Elucidation and Mechanistic Investigations of Fmoc D Cys Tert Butoxycarnylpropyl Oh and Its Derivatives

Spectroscopic Analysis in Research Contexts

Spectroscopic methods are indispensable tools for elucidating the molecular structure and confirming the identity of Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH.

Advanced NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For Fmoc-protected amino acids, including derivatives of D-cysteine, NMR is crucial for verifying the presence and connectivity of the various functional groups.

In the ¹H NMR spectrum of a related compound, Fmoc-Cys(Trt)-OH, specific chemical shifts confirm the structure. Although the exact values for Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH are not detailed in the provided results, typical ranges for similar structures can be inferred. For instance, the protons of the fluorenylmethoxycarbonyl (Fmoc) group typically appear in the aromatic region of the spectrum. The α-proton of the cysteine backbone would be expected at a characteristic chemical shift, and the protons of the tert-butoxycarbonylpropyl side chain would exhibit signals corresponding to their specific chemical environments.

Similarly, ¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. This allows for the unambiguous assignment of all carbons, from the carbonyls of the protecting groups and the carboxylic acid to the aliphatic carbons of the cysteine residue and the side chain. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish correlations between protons and carbons, further solidifying the structural assignment. For complex peptide structures containing cysteine derivatives, triple resonance NMR experiments (¹H, ¹³C, ¹⁵N) can be utilized for sequence-specific resonance assignments. nih.gov

A Heteronuclear Multiple Bond Correlation (HMBC) NMR spectrum can be particularly informative. For example, in the analysis of an S-fluorenylmethyl (Fm)-protected glycoamino acid derivative, HMBC cross-peaks confirmed the rearrangement of the protecting group by showing correlations between the cysteine β-carbon and the Fm-CH₂ protons. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for a Related Fmoc-Protected Cysteine Derivative

| Proton | Chemical Shift (ppm) |

| Aromatic (Fmoc) | 7.03-7.57 |

| CH (α-Cys) | 4.73 |

| CH₂ (β-Cys) | 2.74 |

| CH₃ (ester) | 3.76 |

Note: Data is for a related compound, N-Fmoc-S-trityl-L-cysteine methyl ester, and serves as an illustrative example. mdpi.com

Mass Spectrometry Techniques for Purity and Molecular Weight Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH and assessing its purity. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization methods used for this purpose. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule.

In the context of proteomics and peptide synthesis, MS is crucial for verifying the correct incorporation of cysteine residues and for identifying any potential side products or modifications. ibmc.msk.ruresearchgate.net For instance, in the synthesis of a tripeptide containing cysteine and selenocysteine, MALDI-TOF MS was used to identify the fully protected peptide, the deprotected cyclic peptide, and other intermediates. nih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov The vibrational frequencies of specific bonds are sensitive to their chemical environment. aip.org

For Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH, FTIR spectroscopy would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching of the carbamate (B1207046).

C=O stretching of the Fmoc group, the tert-butoxycarbonyl group, and the carboxylic acid. The carbonyl stretching vibration is particularly sensitive to the local electrostatic and hydration environment. nih.gov

C-H stretching of the aromatic and aliphatic portions of the molecule.

S-H stretching (if the thiol is unprotected).

O-H stretching of the carboxylic acid.

The introduction of specific vibrational probes, such as nitrile groups, can provide site-specific structural and dynamic information within a larger peptide or protein. nih.govnih.gov

Chromatographic and Electrophoretic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH and the assessment of its purity. High-performance liquid chromatography (HPLC) is the most widely used method.

A reversed-phase HPLC (RP-HPLC) method, often using a C18 column, is typically employed to separate the target compound from impurities. The purity is determined by integrating the peak area of the desired product relative to the total peak area in the chromatogram. Purity levels of ≥97.0% or even ≥99.0% are often required for applications in peptide synthesis. ruifuchemical.comsigmaaldrich.com

Stereochemical Analysis of D-Cysteine and its Derivatives

Ensuring the stereochemical integrity of amino acid derivatives is critical, as racemization can lead to undesired byproducts in peptide synthesis. rsc.org For D-cysteine derivatives, it is important to confirm that the stereocenter at the α-carbon remains in the D-configuration throughout the synthesis and purification processes.

Chiral chromatography, particularly chiral HPLC, is a powerful technique for separating enantiomers. nsf.govrsc.org This method often involves the use of a chiral stationary phase that interacts differently with the D- and L-enantiomers, leading to their separation. nih.gov For instance, a chiral ligand-exchange chromatography (CLEC) method has been developed using cysteine derivatives coated onto a stationary phase for the enantioseparation of underivatized amino acids. researchgate.net

In addition to chromatographic methods, chiroptical techniques such as circular dichroism (CD) spectroscopy can be used to determine the absolute configuration and enantiomeric composition of cysteine derivatives. nsf.govrsc.org

Reaction Mechanism Elucidation for Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH Transformations

Understanding the reaction mechanisms of transformations involving Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH is crucial for optimizing reaction conditions and minimizing side reactions during peptide synthesis.

A common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) involving C-terminal cysteine is the formation of 3-(1-piperidinyl)alanine. This occurs through a base-catalyzed β-elimination to form dehydroalanine (B155165), followed by the addition of piperidine (B6355638). iris-biotech.de The use of a trityl protecting group on the cysteine thiol can help to minimize this side reaction. iris-biotech.de

Another potential side reaction is the alkylation of the cysteine sulfhydryl group. For example, S-alkylation by a p-hydroxyl benzyl (B1604629) group derived from the acidic decomposition of the Wang linker has been observed during the final trifluoroacetic acid (TFA) cleavage step in SPPS. researchgate.net

The deprotection of the Fmoc group itself can sometimes lead to unexpected reactions. For instance, the deprotection of an Nα-Fmoc-protected glycocysteine derivative with morpholine (B109124) resulted in an N-Fmoc→S-Fm (fluorenylmethyl) transprotection. The proposed mechanism involves the addition of the cysteine thiolate to the exocyclic double bond of dibenzofulvene, which is formed during Fmoc deprotection. nih.gov

The choice of protecting groups for the cysteine thiol is critical and can influence the outcome of subsequent reactions. The tert-butoxycarbonylpropyl group in Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH is designed to be stable under the conditions of Fmoc deprotection but cleavable under specific conditions, allowing for selective disulfide bond formation or other modifications. The lability of cysteine pseudoprolines to acidolysis, for example, has been shown to be useful for enhancing peptide macrocyclization. acs.org

Theoretical and Computational Studies on Fmoc D Cys Tert Butoxycarnylpropyl Oh

Molecular Modeling and Docking Studies for Peptide Design

Molecular modeling and docking are powerful computational techniques used to predict the three-dimensional structure of peptides and their interactions with biological targets. For peptides incorporating Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH, these studies are crucial for rational peptide design.

Molecular Modeling: The introduction of the tert-butoxycarbonylpropyl group on the cysteine side chain significantly alters its steric and electronic properties compared to natural cysteine. Molecular mechanics force fields are employed to model the conformational preferences of this modified residue. These simulations can predict how the bulky and flexible side chain influences the local backbone dihedral angles (phi and psi), potentially favoring specific secondary structures like β-turns or helical motifs. The conformational landscape of a peptide containing this residue can be explored through techniques such as molecular dynamics (MD) simulations, which provide insights into the peptide's flexibility and accessible conformations in different environments. nih.govcore.ac.ukbyu.edu

Docking Studies: Molecular docking predicts the preferred orientation of a ligand (the peptide) when bound to a receptor (e.g., a protein or enzyme). oup.comnih.gov For a peptide containing Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH, docking studies can elucidate how the modified side chain interacts with the binding pocket of a target protein. The tert-butoxycarbonylpropyl group can engage in hydrophobic or van der Waals interactions, potentially increasing the binding affinity and specificity of the peptide. These studies are instrumental in designing peptides with improved therapeutic or diagnostic properties. The process typically involves preparing the 3D structures of both the peptide and the receptor, performing the docking simulation to generate various binding poses, and then scoring these poses to identify the most favorable interactions. oup.com

| Computational Tool | Application in Peptide Design with Modified Cysteine | Illustrative Finding |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and conformational flexibility of the peptide in solution. | Reveals the preferential orientations of the tert-butoxycarbonylpropyl side chain and its impact on the peptide backbone's secondary structure. |

| Monte Carlo Simulations | Exploring a wide range of peptide conformations to identify low-energy states. | Can identify unique folded structures stabilized by the modified cysteine residue. |

| Molecular Docking | Predicting the binding mode and affinity of the peptide to a specific protein target. | Can show that the modified side chain fits into a hydrophobic pocket of the receptor, enhancing binding affinity. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. abu.edu.ng These methods are applied to Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH to analyze its electronic structure and predict its reactivity.

Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net For Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH, these calculations can help predict its susceptibility to oxidation or other chemical modifications.

Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) can be mapped. The MEP identifies regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering insights into how the molecule will interact with other molecules. researcher.life This information is valuable for understanding potential side reactions during peptide synthesis or the nature of intermolecular interactions in a biological context.

| Quantum Chemical Property | Significance for Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH |

| HOMO Energy | Indicates the propensity of the molecule to donate electrons; relevant for understanding oxidative potential. |

| LUMO Energy | Indicates the propensity of the molecule to accept electrons; relevant for understanding reactivity with nucleophiles. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to predict sites for electrophilic and nucleophilic attack. |

Conformational Analysis of Peptides Containing this compound

The conformation of a peptide is critical to its biological function. The incorporation of a non-standard amino acid like Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH can significantly influence the peptide's preferred three-dimensional structure. Conformational analysis aims to identify the stable, low-energy conformations of the peptide.

Computational methods are central to this analysis. By systematically rotating the rotatable bonds of the peptide backbone and the modified side chain, a potential energy surface can be generated. Minima on this surface correspond to stable conformations. Techniques like simulated annealing and replica exchange molecular dynamics can be used to efficiently sample the conformational space and overcome energy barriers, providing a comprehensive picture of the peptide's structural preferences. nih.govpnas.org

The results of these analyses can be visualized using Ramachandran plots, which show the allowed and disallowed regions of the backbone dihedral angles (phi and psi) for the modified cysteine residue. This can reveal a preference for specific secondary structures, which can then be correlated with the peptide's observed biological activity. semanticscholar.org

Prediction of Spectroscopic Signatures

Computational chemistry can be used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for structural verification.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.gov For Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH, these predictions can aid in the assignment of complex experimental spectra and confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule's chemical bonds. Quantum chemical calculations can predict these frequencies, which helps in assigning the peaks in an experimental IR spectrum to specific functional groups. researchgate.net For Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH, this would include the characteristic vibrational modes of the Fmoc group, the carboxylic acid, the amide bond, and the tert-butoxycarbonyl group.

| Spectroscopic Technique | Predicted Parameter | Significance for Structural Elucidation |

| ¹H NMR | Chemical Shifts (ppm) | Confirms the presence and electronic environment of hydrogen atoms. |

| ¹³C NMR | Chemical Shifts (ppm) | Provides information on the carbon skeleton of the molecule. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identifies the presence of specific functional groups (e.g., C=O, N-H). |

| Mass Spectrometry | Mass-to-charge ratio (m/z) | Confirms the molecular weight of the compound. |

Emerging Research Avenues and Future Perspectives for Fmoc D Cys Tert Butoxycarnylpropyl Oh

Integration into Advanced Peptide Synthesis Technologies

Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH is a valuable building block for Fmoc-based solid-phase peptide synthesis (SPPS), the predominant method for creating synthetic peptides. The integration of this D-amino acid can enhance the properties of synthetic peptides, notably by increasing their resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids. This heightened stability is a crucial attribute for developing long-acting therapeutic peptides.

Advanced peptide synthesis technologies, such as automated microwave-assisted SPPS, can benefit from the inclusion of such unique derivatives. While microwave heating can sometimes increase the risk of side reactions like racemization, particularly with cysteine residues, the use of a D-amino acid from the outset provides a fixed stereochemistry. The "tert-butoxycarbonylpropyl" side-chain protecting group offers a distinct chemical handle. The tert-butoxycarbonyl (Boc) portion is acid-labile, typically removed with trifluoroacetic acid (TFA), which is compatible with standard Fmoc-SPPS cleavage protocols. This allows for the generation of a peptide with a free propionic acid moiety on the cysteine side chain post-synthesis, enabling further specific modifications.

Table 1: Potential Applications in Advanced Peptide Synthesis

| Technology | Potential Application of Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH | Benefit |

| Microwave-Assisted SPPS | Incorporation into complex or aggregation-prone sequences. | D-amino acid may disrupt secondary structures that cause aggregation; fixed stereochemistry. |

| High-Throughput Parallel Synthesis | Creation of peptide libraries with enhanced proteolytic stability. | Increased diversity of stable peptide candidates for drug screening. |

| Convergent Peptide Synthesis | Use in the synthesis of protected peptide fragments for subsequent ligation. | The side chain can be deprotected selectively to allow for specific ligation strategies. |

Exploration of Novel Side-Chain Reactivity and Bioorthogonal Transformations

The true potential of Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH lies in the unique reactivity of its deprotected side chain. After standard synthesis and cleavage of the Boc group, a cysteine residue with a propyl-carboxylic acid linker remains. This presents a reactive handle distinct from the native thiol group, enabling novel bioorthogonal transformations.

Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. The carboxylic acid on the side chain can be activated to react with amines, hydrazides, or hydroxylamines, forming stable amide or ester bonds. This allows for the site-specific attachment of various molecules, such as fluorophores, imaging agents, or small molecule drugs.

Furthermore, the presence of the D-amino acid scaffold makes the resulting peptide resistant to proteolysis, ensuring that the conjugated molecule remains intact in a biological system. This is a significant advantage over traditional cysteine bioconjugation, which relies on the reactivity of the thiol group and can sometimes be reversed or lead to undesired side reactions.

Development of Next-Generation Bioconjugation Reagents

The unique structure of the deprotected D-Cys(propyl-COOH) residue makes it an ideal candidate for developing next-generation bioconjugation reagents. A peptide containing this residue can act as a versatile scaffold. For instance, after coupling a payload to the side-chain carboxylic acid, the peptide's terminal ends can be further modified, leading to multifunctional constructs.

This approach is particularly promising for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that targets cancer cells. Using a stable D-peptide linker derived from this amino acid could improve the ADC's stability and pharmacokinetic profile.

Table 2: Comparison of Bioconjugation Strategies

| Strategy | Reactive Handle | Key Features | Potential Advantage of D-Cys(propyl-COOH) |

| Traditional Cysteine Conjugation | Free Thiol (-SH) | Highly nucleophilic, reacts with maleimides and alkyl halides. | Offers an alternative conjugation site (carboxyl group) and enhanced enzymatic stability. |

| Lysine Conjugation | Epsilon-Amine (-NH2) | Abundant on protein surfaces, leading to heterogeneous products. | Provides a single, specific point of attachment for homogenous conjugates. |

| Bioorthogonal Click Chemistry | Azide (B81097), Alkyne | Highly specific and efficient reactions. | The carboxyl group can be used to attach an azide or alkyne handle for subsequent click reactions. |

Potential in Advanced Materials Science Research

The field of materials science is increasingly exploring the use of peptides for creating novel biomaterials, such as hydrogels for tissue engineering and drug delivery. The incorporation of D-amino acids into self-assembling peptide sequences can have unexpected and beneficial effects on the resulting material's structure and properties. D-amino acids can alter the peptide's conformation and self-assembly behavior, leading to materials with enhanced stability and different nanostructures.

The side chain of D-Cys(propyl-COOH) offers a site for cross-linking or functionalization within a peptide-based hydrogel. For example, the carboxylic acid groups could be used to form cross-links between peptide chains, thereby tuning the mechanical properties of the gel. Alternatively, growth factors or other bioactive molecules could be tethered to the side chains to create a functionalized scaffold for cell culture.

Expanding the Scope of Unnatural D-Amino Acid Applications in Research Tools

Unnatural amino acids (UAAs) are powerful tools for probing protein structure and function. They can be used to create fluorescent probes, photo-crosslinkers, or modified enzymes. Fmoc-D-Cys(tert-butoxycarbonylpropyl)-OH expands the toolkit of available UAAs, particularly for studying systems where proteolytic stability is essential.

For example, a peptide-based enzyme inhibitor designed with this amino acid would have a longer half-life in cellular assays. By attaching a fluorescent reporter to the side chain, researchers could visualize the inhibitor's interaction with its target enzyme over extended periods. Similarly, incorporating this UAA into combinatorial libraries allows for the discovery of highly stable and selective substrates for enzymes like caspases. The unique D-configuration and the functionalizable side chain provide a dual advantage, enabling the design of robust and versatile molecular probes for fundamental biological research.

常见问题

Q. What are the optimal methods for dissolving Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH in laboratory settings?

this compound exhibits limited solubility in aqueous buffers but is soluble in organic solvents like DMSO. For dissolution, heat the compound to 37°C and use sonication to achieve homogeneity, particularly for concentrations above 100 mg/mL . Pre-dissolving in DMSO (e.g., 170.73 mM stock) is recommended for peptide synthesis workflows. Ensure proper storage at -80°C (for long-term) or -20°C (short-term) to prevent degradation .

Q. How does the tert-butoxycarnylpropyl side-chain protection influence peptide synthesis compared to other Cys protecting groups?

The tert-butoxycarnylpropyl group is a thiol-protecting moiety designed for orthogonal deprotection strategies. Unlike Trt (trityl) or Acm (acetamidomethyl) groups, which are cleaved by TFA or Hg(II)/Ag(I), respectively , the tert-butoxycarnylpropyl group may require specific conditions (e.g., acidic or reductive cleavage) to avoid side reactions. This makes it suitable for synthesizing peptides requiring sequential disulfide bond formation .

Q. What analytical techniques are critical for verifying the purity and identity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (≥97% purity) is standard for assessing purity . Mass spectrometry (MS) confirms molecular weight (485.59 g/mol) and structural integrity. Nuclear magnetic resonance (NMR) can resolve stereochemical purity, critical for D-configuration validation .

Advanced Research Questions

Q. How can researchers design orthogonal protection strategies using this compound in multi-cysteine peptides?

Orthogonal protection involves combining tert-butoxycarnylpropyl with other groups (e.g., Trt, Acm) to enable sequential deprotection. For example:

Q. What challenges arise when incorporating this compound into solid-phase peptide synthesis (SPPS)?

Key challenges include:

- Steric hindrance : The bulky tert-butoxycarnylpropyl group may slow coupling efficiency. Use extended reaction times or coupling agents like HATU/DIPEA .

- Deprotection specificity : Ensure cleavage conditions (e.g., TFA for Fmoc removal) do not prematurely remove the side-chain protector.

- Oxidative side reactions : Prevent unintended disulfide formation during synthesis by maintaining an inert atmosphere .

Q. How can researchers resolve discrepancies in solubility or reactivity data for this compound across studies?

Contradictions often stem from batch-to-batch variability or differences in solvent systems. Mitigate by:

- Validating solubility empirically (e.g., DMSO vs. DMF).

- Cross-referencing purity certificates (COA) and lot-specific HPLC/MS data .

- Testing alternative coupling protocols (e.g., microwave-assisted synthesis) to improve reaction kinetics .

Methodological Considerations

- Synthesis Optimization : Pre-activate the amino acid with HOBt/EDCI to enhance coupling efficiency in SPPS .

- Quality Control : Regularly calibrate analytical instruments (HPLC, MS) and use internal standards for reproducibility.

- Safety Protocols : Use PPE (gloves, goggles) to avoid dermal/ocular exposure, as the compound may cause irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。